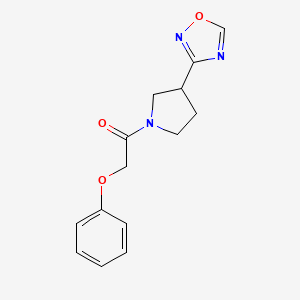

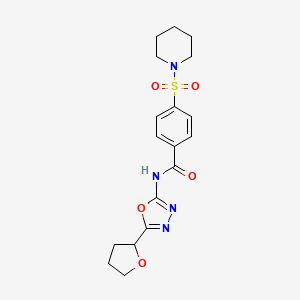

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyrrolidine ring, and a phenoxy group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through various organic reactions . For example, imidazole compounds, which are similar to oxadiazoles, can be synthesized from glyoxal and ammonia .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, a pyrrolidine ring, and a phenoxy group . The oxadiazole ring is a five-membered heterocyclic ring containing three atoms of carbon and two atoms of nitrogen .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole and pyrrolidine rings, as well as the phenoxy group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its chemical stability and reactivity .

科学的研究の応用

Chemical Synthesis and Reactivity

The compound 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenoxyethanone, related to 1,3,4-oxadiazoles and pyrrolidine derivatives, has been explored in various synthetic and chemical reactivity studies. For instance, the acid-catalyzed ring opening in related pyrrolidine carboxamides leads to the formation of novel compounds such as dibenzoxanthenes, diarylmethanes, and calixarenes, demonstrating the versatility of these structures in chemical transformations (Gazizov et al., 2015). Moreover, 1,3,4-oxadiazole derivatives are noted for their fluorescent properties, making them useful in the development of red fluorescent materials for OLED devices, showcasing their potential in electronic and photonic applications (Gorohmaru et al., 2002).

Anticancer Activity

Research into the anticancer properties of substituted 1,3,4-oxadiazoles has been a focal point, with studies indicating that the functionalization of the tetrahydropyridine (THP) ring system, which is found in biologically active compounds, may enhance the anticancer activity of 1,3,4-oxadiazole derivatives. This insight is based on the synthesis of such derivatives and their evaluated efficacy on cancer cell lines, providing a foundation for further drug development and therapeutic applications (Redda & Gangapuram, 2007).

Electronic Materials

The exploration of 1,3,4-oxadiazole derivatives extends into the field of materials science, particularly in the development of novel electronic materials. For instance, rigid-rod fully aromatic poly(1,3,4-oxadiazole)s have been studied for their reversible reduction behavior and potential use as electron transport materials in LEDs and other electronic devices. These polymers exhibit properties that are advantageous for processing into thin films, highlighting their applicability in next-generation electronic and optoelectronic devices (Janietz & Anlauf, 2002).

Luminescent Materials

Furthermore, the integration of 1,3,4-oxadiazole units into compounds with pyrazolo[1,5-a]pyridine units has led to the development of novel luminescent materials. These compounds have been characterized for their absorption and fluorescence properties, displaying potential for applications in dye and pigment formulations, indicative of their utility in creating materials with specific optical characteristics (Yang et al., 2011).

将来の方向性

特性

IUPAC Name |

1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-13(9-19-12-4-2-1-3-5-12)17-7-6-11(8-17)14-15-10-20-16-14/h1-5,10-11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFQBYBEXHBOOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2889586.png)

![N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2889588.png)

![Methyl 2-[(2-chloropropanoyl)amino]benzoate](/img/structure/B2889592.png)

![N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide](/img/structure/B2889600.png)

![7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2889602.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2889604.png)